molecular formula C8H10BrN5O B10845829 8-Bromo-9-(2-hydroxypropyl)-9H-adenine

8-Bromo-9-(2-hydroxypropyl)-9H-adenine

Cat. No.: B10845829
M. Wt: 272.10 g/mol
InChI Key: MMKXSEBGGSBLDX-UHFFFAOYSA-N
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Description

8-Bromo-9-(2-hydroxypropyl)-9H-adenine is a synthetic compound that belongs to the class of adenine derivatives. Adenine is one of the four nucleobases in the nucleic acid of DNA, and its derivatives have significant applications in various fields, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine typically involves the bromination of adenine followed by the introduction of a hydroxypropyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The hydroxypropyl group is introduced using a suitable alkylating agent like 2-bromo-1-propanol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-9-(2-hydroxypropyl)-9H-adenine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The hydroxypropyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield adenine and other by-products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while oxidation of the hydroxypropyl group forms an aldehyde or carboxylic acid.

Scientific Research Applications

8-Bromo-9-(2-hydroxypropyl)-9H-adenine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine involves its interaction with nucleic acids and proteins. The bromine atom and hydroxypropyl group enhance its binding affinity to specific molecular targets, such as DNA polymerases and kinases. This interaction can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division. The compound’s effects on molecular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-adenine: Lacks the hydroxypropyl group but shares similar bromination properties.

    9-(2-Hydroxypropyl)-adenine: Lacks the bromine atom but has similar hydroxypropyl substitution.

    8-Bromo-9-(b-D-xylofuranosyl) guanine: Another brominated nucleobase with antiviral properties.

Uniqueness

8-Bromo-9-(2-hydroxypropyl)-9H-adenine is unique due to the presence of both the bromine atom and the hydroxypropyl group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10BrN5O

Molecular Weight

272.10 g/mol

IUPAC Name

1-(6-amino-8-bromopurin-9-yl)propan-2-ol

InChI

InChI=1S/C8H10BrN5O/c1-4(15)2-14-7-5(13-8(14)9)6(10)11-3-12-7/h3-4,15H,2H2,1H3,(H2,10,11,12)

InChI Key

MMKXSEBGGSBLDX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=NC=NC(=C2N=C1Br)N)O

Origin of Product

United States

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